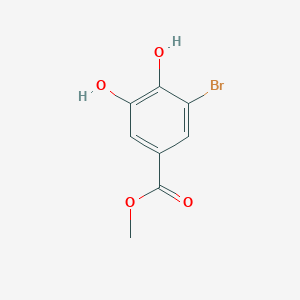

Methyl 3-bromo-4,5-dihydroxybenzoate

Description

Significance of Marine-Derived Natural Products in Chemical Biology

The marine environment, covering more than 70% of the Earth's surface, represents a vast and largely untapped reservoir of immense biodiversity. nih.gov This biodiversity corresponds to a remarkable chemodiversity, making the ocean a prolific source of natural products with unique structural architectures. nih.govnih.gov These marine natural products (MNPs) are bioactive compounds produced by a wide array of marine organisms, including sponges, tunicates, algae, and marine microorganisms. vaia.comoup.com Historically, natural products have been a cornerstone of drug discovery, and MNPs are increasingly recognized for their potential to yield novel therapeutic agents. nih.govoup.com

The chemical structures of MNPs are often complex and distinct from those of their terrestrial counterparts, occupying a biologically relevant chemical space that makes them validated starting points for drug discovery. nih.gov An analysis has shown that approximately 71% of molecular scaffolds found in marine organisms are exclusive to them, highlighting their chemical novelty. nih.gov In the field of chemical biology, these compounds are not only valuable as potential drug leads but also serve as powerful molecular probes to investigate and understand fundamental biological pathways and processes. nih.gov The unique bioactivities of MNPs, ranging from anti-inflammatory to anticancer and antimicrobial effects, provide a foundation for developing new pharmaceuticals to address a variety of human diseases, including those that are currently incurable and those affected by growing drug resistance. nih.govvaia.comoup.com

Overview of Bromophenols as Bioactive Metabolites

Among the diverse classes of marine natural products, bromophenols (BPs) are a significant and widely studied group of secondary metabolites. nih.govresearchgate.net Structurally, bromophenols are characterized by a phenolic ring substituted with one or more bromine atoms and varying numbers of hydroxyl groups. mdpi.comresearchgate.net These compounds are particularly abundant in marine algae, including red (Rhodophyta), brown (Phaeophyceae), and green (Chlorophyta) algae, with red algae of the family Rhodomelaceae being an especially rich source. nih.govresearchgate.netmdpi.com Bromophenols are also found in other marine organisms such as sponges, ascidians, and polychaetes. nih.govmdpi.com

The biosynthesis of bromophenols in marine algae is an enzymatic process involving bromoperoxidases, which catalyze the oxidation of bromide ions from seawater in the presence of hydrogen peroxide, leading to the bromination of a phenolic substrate. nih.govmdpi.com The ecological role of these compounds is thought to involve chemical defense and deterrence against predators and pathogens. nih.govmdpi.com

From a chemical biology and pharmaceutical perspective, bromophenols are of great interest due to their broad spectrum of biological activities. ruc.dk Extensive research has demonstrated that these compounds possess potent antioxidant, antimicrobial, anti-inflammatory, anticancer, and anti-diabetic properties. nih.govmdpi.comruc.dk The specific biological activity is closely related to their chemical structure, including the number and position of bromine atoms and hydroxyl groups on the aromatic ring. researchgate.net For instance, many bromophenols exhibit significant free radical scavenging activity, and some have shown inhibitory effects against key metabolic enzymes like α-glucosidase and protein tyrosine phosphatase 1B (PTP1B), which are targets for anti-diabetic therapies. nih.govacs.orgresearchgate.net

Contextualization of Methyl 3-bromo-4,5-dihydroxybenzoate within Bromophenol Chemistry and Biological Investigations

This compound (MBD) is a specific bromophenol compound that has been isolated from marine organisms, notably the red alga Rhodomela confervoides. mdpi.com As a member of the bromophenol class, its biological activities have been a subject of scientific investigation, positioning it as a compound of interest within marine natural product research.

The primary biological activity of MBD that has been explored is its anti-inflammatory effect. mdpi.com Research has specifically investigated its potential in the context of Inflammatory Bowel Disease (IBD). mdpi.comnih.gov Studies using a zebrafish model of IBD demonstrated that MBD could significantly inhibit intestinal inflammation. nih.govresearchgate.net The underlying mechanism for this anti-inflammatory action involves the regulation of key signaling pathways. MBD was found to modulate the Toll-like receptor (TLR) and nuclear factor-kappa B (NF-κB) signaling cascades, which are central to the inflammatory response. mdpi.comnih.gov

Further mechanistic studies revealed that this compound inhibits the expression of multiple pro-inflammatory genes while promoting anti-inflammatory ones. nih.govresearchgate.net This regulatory action helps to protect the structural integrity of the gut barrier and improve intestinal function in experimental models. mdpi.comnih.gov In addition to its anti-inflammatory properties, MBD, like many other bromophenols, is recognized for its antioxidant potential, which involves scavenging free radicals. acs.orgsharif.edu The presence of the o-dihydroxy group on the aromatic ring is a structural feature known to contribute to the antioxidant capacity of phenolic compounds. acs.org These findings highlight this compound as a characteristic example of a bioactive marine-derived bromophenol with potential for further investigation.

Interactive Data Tables

Table 1: Investigated Anti-Inflammatory Mechanism of this compound (MBD) in a Zebrafish IBD Model nih.govresearchgate.net

| Target Molecule/Pathway | Observed Effect of MBD Treatment | Implication |

| Pro-Inflammatory Cytokines & Mediators | ||

| TNF-α | ↓ Inhibition of mRNA expression | Reduction of a key inflammatory signaling molecule |

| IL-1β | ↓ Inhibition of mRNA expression | Attenuation of inflammatory response |

| IL-6 | ↓ Inhibition of mRNA expression | Decrease in systemic and local inflammation |

| NF-κB Signaling Pathway | ||

| NF-κB | ↓ Inhibition of mRNA expression | Downregulation of the central inflammatory transcription factor |

| IKKβ | ↓ Inhibition of mRNA expression | Inhibition of NF-κB activation |

| IκBα | ↑ Promotion of mRNA expression | Enhancement of NF-κB inhibition |

| Toll-Like Receptor (TLR) Signaling Pathway | ||

| TLR3 / TLR4 | ↓ Inhibition of mRNA expression | Reduced recognition of inflammatory triggers |

| MyD88 | ↓ Inhibition of mRNA expression | Disruption of downstream TLR signaling |

| TRAF6 | ↓ Inhibition of mRNA expression | Inhibition of a key adapter protein in the inflammatory cascade |

| Other Inflammatory Mediators | ||

| STAT3 | ↓ Inhibition of mRNA expression | Modulation of cytokine signaling and cell proliferation |

| Reactive Oxygen Species (ROS) | ↓ Inhibition of elevation | Reduction of oxidative stress associated with inflammation |

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-bromo-4,5-dihydroxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO4/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3,10-11H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZTKLMUXAITOOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C(=C1)Br)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10616459 | |

| Record name | Methyl 3-bromo-4,5-dihydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10616459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65841-10-3 | |

| Record name | Methyl 3-bromo-4,5-dihydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10616459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Isolation and Elucidation of Natural Occurrences of Methyl 3 Bromo 4,5 Dihydroxybenzoate

Discovery and Isolation from Marine Algal Species

Methyl 3-bromo-4,5-dihydroxybenzoate is a naturally occurring bromophenol that has been successfully isolated from marine red algae. researchgate.net These algae, particularly those from the family Rhodomelaceae, are well-documented producers of a wide array of halogenated compounds. dntb.gov.uaresearchgate.net The discovery of this specific ester is part of a broader scientific effort to explore the chemical constituents of marine flora, which are recognized for their potential in various applications due to their diverse biological activities. mdpi.comnih.gov

The red alga Rhodomela confervoides has been identified as a primary natural source of this compound. researchgate.net This species, widely distributed in various marine environments, is a rich source of bromophenols. nih.govresearchgate.net Research focused on the chemical profile of R. confervoides led to the isolation and characterization of this compound alongside a variety of other structurally related brominated compounds. researchgate.netresearchgate.net One study specifically reported the isolation of "3-bromo-4,5-dihydroxy benzoic acid methyl ester" from this alga, confirming it as a natural product. researchgate.net Its presence in R. confervoides underscores the alga's metabolic capacity to synthesize diverse brominated aromatic structures.

The isolation of this compound from algal biomass involves a multi-step process of extraction and purification. The general workflow begins with the collection and preparation of the algal material, which is often air-dried and ground to increase the surface area for efficient extraction.

Conventional solid-liquid extraction techniques are commonly employed, using organic solvents to separate the desired compounds from the biological matrix. mdpi.com Methanol (B129727) is a frequently used solvent for creating an initial crude extract from the algal powder. mdpi.comresearchgate.net

Following extraction, the crude mixture undergoes various chromatographic techniques for purification. Column chromatography is a standard method used to perform the initial separation of the extract into different fractions. researchgate.net Subsequently, High-Performance Liquid Chromatography (HPLC) is often utilized for the fine purification of these fractions, allowing for the isolation of individual compounds like this compound in a pure form. researchgate.netnih.govnih.gov

The final step in the process is the structural elucidation of the isolated compound. This is accomplished using a combination of spectroscopic methods, including:

Mass Spectrometry (MS): To determine the molecular weight and elemental formula. mdpi.com

Infrared (IR) Spectroscopy: To identify functional groups present in the molecule. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HMBC, HSQC) NMR techniques are crucial for determining the precise arrangement of atoms and confirming the final structure of the molecule. researchgate.netmdpi.com

Biosynthetic Pathways and Precursors of this compound

The biosynthesis of bromophenols in marine algae is a complex process that is not yet fully elucidated. However, it is widely accepted that the key reaction is an electrophilic bromination of a phenolic precursor, catalyzed by vanadium-dependent bromoperoxidase enzymes. nih.govnih.gov These enzymes utilize bromide ions, which are naturally present in seawater, and hydrogen peroxide to generate a reactive bromine species that functionalizes the aromatic ring. nih.gov

While the specific precursors for this compound are not definitively established, the general biosynthetic pathway for bromophenols is thought to originate from primary metabolic pathways. L-tyrosine has been suggested as a primary precursor for many bromophenols. mdpi.com The biosynthesis likely involves the formation of a 4,5-dihydroxybenzoate core structure, which is subsequently brominated at the 3-position. The final step would involve the esterification of the carboxylic acid group with methanol to yield the methyl ester.

Chemodiversity of Bromophenols within Marine Ecosystems

This compound is just one example of the vast chemodiversity of bromophenols found in marine ecosystems. These compounds are particularly characteristic of red algae (Rhodophyta), but are also found in brown (Phaeophyceae) and green (Chlorophyceae) algae, as well as in other marine organisms like sponges and ascidians. nih.gov

Within the red algae, the family Rhodomelaceae is a particularly prolific producer of bromophenols. dntb.gov.uanih.govd-nb.info Genera such as Rhodomela, Polysiphonia, Symphyocladia, and Laurencia are known to synthesize a remarkable variety of these compounds. researchgate.netresearchgate.net The structural diversity is extensive, ranging from simple brominated phenols to more complex molecules.

This chemodiversity includes:

Simple Phenols and Benzaldehydes: Such as 3-bromo-4,5-dihydroxybenzaldehyde (B99904), which is structurally very similar to the subject compound and also isolated from Rhodomela confervoides. researchgate.net

Benzyl (B1604629) Alcohols: For example, 2,3-dibromo-4,5-dihydroxybenzyl alcohol (lanosol).

Ethers: Including compounds like bis(2,3-dibromo-4,5-dihydroxybenzyl) ether. researchgate.net

Diphenylmethanes: Complex structures formed by the linkage of two brominated phenolic units. nih.gov

The degree of bromination can also vary significantly, with some compounds containing multiple bromine atoms on a single aromatic ring. nih.gov This structural variability is a hallmark of marine bromophenols and is thought to play a role in the chemical defense mechanisms of the producing organisms. nih.gov

Data Tables

Table 1: Selected Bromophenols Isolated from Rhodomela confervoides

| Compound Name | Molecular Formula | Key Structural Features |

| This compound | C₈H₇BrO₃ | Monobrominated dihydroxybenzoic acid methyl ester |

| 3-bromo-4,5-dihydroxybenzaldehyde | C₇H₅BrO₃ | Monobrominated dihydroxybenzaldehyde |

| bis(2,3-dibromo-4,5-dihydroxybenzyl) ether | C₁₄H₁₀Br₄O₅ | Ether-linked dimer of dibrominated dihydroxybenzyl units |

| 3,4-dibromo-5-(methoxymethyl)-1,2-benzenediol | C₈H₈Br₂O₃ | Dibrominated catechol with a methoxymethyl substituent |

| 2-(2,3-dibromo-4,5-dihydroxyphenyl)acetic acid | C₈H₆Br₂O₄ | Dibrominated dihydroxyphenylacetic acid |

| (E)-4-(2-bromo-4,5-dihydroxyphenyl)but-3-en-2-one | C₁₀H₉BrO₃ | Monobrominated dihydroxyphenyl with a butenone side chain |

Compound Index

Synthetic Methodologies and Chemical Derivatization of Methyl 3 Bromo 4,5 Dihydroxybenzoate

Total Synthesis Approaches to Methyl 3-bromo-4,5-dihydroxybenzoate

The total synthesis of this compound can be approached through several strategic pathways. The key steps involve the regioselective introduction of a bromine atom onto a dihydroxybenzoate framework and the formation of the methyl ester.

The regioselective bromination of a dihydroxybenzoic acid methyl ester is a pivotal step in the synthesis of this compound. The starting material for this approach would typically be methyl 4,5-dihydroxybenzoate. The directing effects of the hydroxyl and ester groups on the aromatic ring are crucial in determining the position of bromination.

In aromatic electrophilic substitution reactions, hydroxyl groups are strongly activating and ortho-, para-directing. The methoxycarbonyl group, conversely, is deactivating and meta-directing. In the case of methyl 4,5-dihydroxybenzoate, the positions ortho to the two hydroxyl groups (positions 3 and 6) are activated.

A common strategy for the bromination of activated aromatic rings is the use of elemental bromine (Br₂) with a catalyst. For instance, the bromination of methyl p-hydroxybenzoate to yield methyl 3-bromo-4-hydroxybenzoate is achieved using Br₂ in a halogenated solvent like dichloromethane, with glacial acetic acid as a catalyst google.com. This method highlights a general approach where the hydroxyl group directs the incoming electrophile.

However, achieving regioselectivity to exclusively form the 3-bromo isomer from methyl 4,5-dihydroxybenzoate can be challenging, as the position 6 is also activated, potentially leading to a mixture of isomers or dibrominated products. The synthesis of 3,5-dibromo-4-hydroxy-benzoic acid methyl ester is a known side reaction in the bromination of p-hydroxybenzoic acid methyl ester, illustrating the potential for multiple substitutions google.com. Therefore, careful control of reaction conditions, such as temperature and the stoichiometry of the brominating agent, is essential.

Alternative brominating agents and conditions could be employed to enhance regioselectivity. The choice of solvent and catalyst can significantly influence the outcome of the reaction.

| Reactant | Brominating Agent | Catalyst/Solvent | Product | Yield | Reference |

| Methyl p-hydroxybenzoate | Br₂ | Glacial Acetic Acid / Dichloromethane | Methyl 3-bromo-4-hydroxybenzoate | 78.2% | google.com |

| 3,5-dihydroxybenzoic acid | Elemental Bromine | Aqueous mineral acid | 3,5-dihydroxy-4-bromobenzoic acid | 73.4% | google.com |

This table presents data for related bromination reactions to illustrate potential synthetic strategies.

An alternative and often more direct route to this compound is the esterification of 3-bromo-4,5-dihydroxybenzoic acid. This precursor acid can be synthesized and then converted to the methyl ester.

The Fischer-Speier esterification is a classic method for this transformation. It involves reacting the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction mixture is typically heated to reflux to drive the equilibrium towards the formation of the ester. This method is widely used for the synthesis of various benzoate esters. For example, methyl 3-bromo-4-hydroxybenzoate is synthesized from 3-bromo-4-hydroxybenzoic acid and methanol using sulfuric acid as a catalyst at 80°C, achieving a quantitative yield chemicalbook.com. A similar approach can be applied to 3-bromo-4,5-dihydroxybenzoic acid.

Functional group interconversion represents another synthetic avenue. This could involve starting with a precursor that has protected hydroxyl groups, performing the bromination and esterification, and then deprotecting the hydroxyls as a final step. For instance, one could start with 4,5-dimethoxybenzoic acid, esterify it to methyl 4,5-dimethoxybenzoate, followed by selective bromination and subsequent demethylation to yield the target compound.

| Carboxylic Acid | Alcohol | Catalyst | Conditions | Product | Yield | Reference |

| 3-bromo-4-hydroxybenzoic acid | Methanol | Sulfuric Acid | 80°C, 16.5 h | Methyl 3-bromo-4-hydroxybenzoate | 100% | chemicalbook.com |

| 3,5-dihydroxybenzoic acid | n-Propyl alcohol | Sulfuric Acid | Reflux, 9 h | n-Propyl 3,5-dihydroxybenzoate | 82% | acs.org |

This table provides examples of esterification reactions on related hydroxybenzoic acids.

Directed Synthesis of this compound Derivatives

The hydroxyl groups of this compound serve as reactive sites for further chemical modification, most notably through alkylation reactions. These reactions allow for the synthesis of a diverse range of derivatives with modified properties.

Alkylation involves the introduction of an alkyl group onto an atom, in this case, the oxygen atoms of the hydroxyl groups. These reactions are typically carried out using an alkylating agent in the presence of a base. The base deprotonates the phenolic hydroxyl groups, forming more nucleophilic phenoxide ions that then react with the alkylating agent.

The presence of two hydroxyl groups on this compound allows for the possibility of both mono- and bis-O-alkylation.

Bis-O-Alkylation: This involves the alkylation of both the 4- and 5-hydroxyl groups. To achieve complete alkylation, an excess of both the base and the alkylating agent is typically used. A relevant example is the synthesis of methyl 4-bromo-3,5-dimethoxybenzoate from 4-bromo-3,5-dihydroxybenzoic acid. In this synthesis, dimethyl sulfate (B86663) serves as the methylating agent, and potassium carbonate (K₂CO₃) is used as the base in acetone. This reaction proceeds to give the bis-methylated product in high yield chemicalbook.com. This demonstrates a reliable method for achieving exhaustive alkylation.

Mono-O-Alkylation: Selective alkylation of only one of the two hydroxyl groups is more challenging due to the similar reactivity of the two phenolic protons. Achieving mono-alkylation typically requires careful control over the stoichiometry of the reagents, using only one equivalent of the alkylating agent and base. However, this often results in a mixture of the starting material, the two possible mono-alkylated products (4-O-alkyl and 5-O-alkyl), and the bis-alkylated product. Separating these products can be difficult. The relative acidity of the two hydroxyl groups, influenced by the electronic effects of the bromo and ester substituents, can provide a basis for selectivity under specific conditions.

The distribution of products in the alkylation of this compound is highly dependent on the choice of alkylating agent and the reaction conditions.

Alkylating Agents: A wide variety of alkylating agents can be used, including alkyl halides (e.g., methyl iodide, ethyl bromide), dialkyl sulfates (e.g., dimethyl sulfate, diethyl sulfate), and others nih.govresearchgate.netoncohemakey.com. The reactivity of the alkylating agent plays a role; more reactive agents like dimethyl sulfate often favor exhaustive alkylation.

Base: The choice of base is critical. Strong bases like sodium hydride (NaH) will completely deprotonate both hydroxyl groups, favoring bis-alkylation even with a limited amount of alkylating agent. Weaker bases, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), are commonly used and can offer better control. The use of a weaker base may allow for selective deprotonation if there is a significant difference in the pKa values of the two hydroxyl groups.

Solvent: The solvent can influence the reaction rate and selectivity. Polar aprotic solvents like acetone, dimethylformamide (DMF), and acetonitrile are common choices for these types of reactions.

Temperature: Reaction temperature can also affect the product distribution. Higher temperatures generally favor more complete reactions, leading to a higher proportion of the bis-alkylated product.

| Substrate | Alkylating Agent | Base | Solvent | Product | Reference |

| 4-bromo-3,5-dihydroxybenzoic acid | Dimethyl sulfate | K₂CO₃ | Acetone | Methyl 4-bromo-3,5-dimethoxybenzoate | chemicalbook.com |

This table details a specific example of bis-alkylation on a structurally similar compound.

By carefully manipulating these factors—stoichiometry, the nature of the alkylating agent and base, solvent, and temperature—it is possible to influence the product distribution and selectively synthesize either mono- or bis-O-alkylated derivatives of this compound.

Acylation Strategies for Hydroxyl Functionalization

The presence of two adjacent hydroxyl groups on the aromatic ring of this compound offers a prime opportunity for functionalization through acylation. This process involves the introduction of an acyl group (R-C=O) into the molecule, typically by converting the hydroxyl groups into esters. Such derivatization is crucial for modifying the compound's physicochemical properties, such as lipophilicity, stability, and biological activity.

Standard acylation procedures involve reacting the catechol moiety with acylating agents like acid chlorides or acid anhydrides in the presence of a base. The base, often a tertiary amine like triethylamine or pyridine, serves to neutralize the acidic byproduct (e.g., HCl) and activate the hydroxyl groups.

A key challenge in the acylation of this molecule is achieving selectivity. With two hydroxyl groups at the C4 and C5 positions, the reaction can potentially yield a mixture of mono-acylated (at either C4-OH or C5-OH) and di-acylated products. The relative reactivity of the two hydroxyl groups is influenced by both electronic and steric factors. While electronically similar, subtle differences in the steric environment or hydrogen bonding could favor acylation at one site over the other under controlled conditions (e.g., using bulky acylating agents or operating at low temperatures).

To achieve regioselectivity, enzymatic catalysts, particularly lipases, are often employed. These biocatalysts can distinguish between hydroxyl groups based on their position, leading to the selective formation of a single mono-acylated isomer under mild reaction conditions.

Table 1: Overview of Acylation Strategies

| Strategy | Typical Reagents | Key Considerations | Potential Products |

|---|---|---|---|

| Chemical Acylation (Non-selective) | Acetyl chloride, Acetic anhydride, Benzoyl chloride | Requires a base (e.g., pyridine, triethylamine). Often leads to a mixture of products. | 4-O-acyl, 5-O-acyl, and 4,5-di-O-acyl derivatives |

| Regioselective Chemical Acylation | Bulky acylating agents (e.g., Pivaloyl chloride) | Steric hindrance can favor acylation at the less hindered hydroxyl group. Requires careful optimization of conditions. | Predominantly one mono-acylated isomer |

| Enzymatic Acylation | Lipases (e.g., Candida antarctica Lipase B) with an acyl donor | High regioselectivity under mild conditions. Environmentally friendly approach. | Specific mono-acylated derivatives |

Halogenation Reactions on the Aromatic Ring

Further halogenation of the aromatic ring of this compound is an example of electrophilic aromatic substitution. The rate and position of this substitution are dictated by the combined electronic and steric effects of the substituents already present on the ring: the two hydroxyl groups (-OH), the bromine atom (-Br), and the methyl ester group (-COOCH3).

The hydroxyl groups are powerful activating groups and are ortho, para-directors. The bromine atom is a deactivating group but is also an ortho, para-director. Conversely, the methyl ester group is a strong deactivating group and a meta-director.

Given these directing effects:

The -OH group at C4 directs towards C3 (blocked) and C5 (blocked).

The -OH group at C5 directs towards C4 (blocked), C6 (available), and C2 (available).

The -Br at C3 directs towards C2 (available) and C4 (blocked).

The -COOCH3 at C1 directs towards C3 (blocked) and C5 (blocked).

The overwhelming activating influence of the two hydroxyl groups makes the ring highly susceptible to electrophilic attack, particularly at the C2 and C6 positions, which are ortho to one of the hydroxyl groups. The reaction is expected to proceed readily, often without the need for a strong Lewis acid catalyst that is typically required for halogenating less activated aromatic rings.

Achieving site-selective chlorination on this polysubstituted ring requires careful consideration of the directing effects. The cumulative effect of the substituents strongly favors electrophilic attack at the C2 and C6 positions. Both positions are activated by an adjacent hydroxyl group and are not significantly sterically hindered.

Position C2: This site is ortho to the C1-ester, ortho to the C3-bromine, and meta to the C4-hydroxyl and C5-hydroxyl groups. The directing effects from the C3-Br and C5-OH converge on this position.

Position C6: This site is ortho to the C5-hydroxyl group and meta to the C1-ester and C4-hydroxyl group.

The powerful ortho-directing effect of the C5-hydroxyl group strongly activates both the C2 and C6 positions. The C3-bromine also directs towards C2. Therefore, chlorination is most likely to occur at either C2 or C6. Achieving selectivity between these two sites would be challenging and would likely depend on subtle differences in activation and steric accessibility, potentially requiring specialized catalysts or directing groups to favor one position over the other. Standard chlorinating agents like sulfuryl chloride (SO2Cl2) or N-chlorosuccinimide (NCS) could be employed.

Table 2: Analysis of Positions for Electrophilic Chlorination

| Ring Position | Activating/Deactivating Influence | Directing Effects | Predicted Reactivity |

|---|---|---|---|

| C2 | Activated | Ortho to C3-Br; Ortho to C1-ester (deactivating); Meta to C4-OH; Ortho to C5-OH | High |

| C6 | Activated | Ortho to C5-OH; Meta to C1-ester (deactivating); Para to C3-Br | High |

Modification of the Ester Moiety

The methyl ester group (-COOCH3) is another key site for chemical derivatization. Standard organic transformations can be applied to this moiety to generate a variety of related compounds, such as carboxylic acids, other esters, and amides.

Hydrolysis: The ester can be converted back to the corresponding carboxylic acid (3-bromo-4,5-dihydroxybenzoic acid) through hydrolysis. This is typically achieved under basic conditions (saponification) using an aqueous base like sodium hydroxide (B78521) or potassium hydroxide, followed by an acidic workup to protonate the resulting carboxylate salt. Acid-catalyzed hydrolysis using aqueous acid and heat is also a viable method.

Transesterification: This process involves reacting the methyl ester with a different alcohol in the presence of an acid or base catalyst. This reaction is an equilibrium process, and it is often driven to completion by using the new alcohol as the solvent or by removing methanol as it is formed. This allows for the synthesis of a wide range of alkyl or aryl esters.

Amidation: The methyl ester can be converted to an amide by reaction with ammonia (B1221849) or a primary or secondary amine. This reaction, known as aminolysis, is typically slower than hydrolysis and may require elevated temperatures or catalysis to proceed efficiently. The resulting amides are often more stable than the corresponding esters.

Table 3: Transformations of the Methyl Ester Group

| Reaction | Reagents | Product Functional Group |

|---|---|---|

| Hydrolysis (Saponification) | 1. NaOH(aq) or KOH(aq), Heat 2. H3O+ | Carboxylic Acid (-COOH) |

| Transesterification | R'-OH, Acid or Base catalyst | New Ester (-COOR') |

| Amidation (Aminolysis) | NH3, R'NH2, or R'2NH, Heat | Amide (-CONH2, -CONHR', or -CONR'2) |

Chemoenzymatic and Biocatalytic Synthesis Routes

Chemoenzymatic and biocatalytic methods offer powerful, green alternatives to traditional chemical synthesis, providing high selectivity and efficiency under mild conditions. mdpi.com These approaches are particularly valuable for the synthesis and modification of complex molecules like this compound.

Enzymes, especially lipases, are widely used for their ability to catalyze reactions with high regio- and enantioselectivity. nih.gov For instance, lipase-catalyzed esterification is a common method for producing esters from carboxylic acids and alcohols. researchgate.netnih.gov In the context of this compound, a lipase such as Candida antarctica lipase B (CalB) could be used to catalyze the esterification of 3-bromo-4,5-dihydroxybenzoic acid with methanol to form the target methyl ester. nih.gov This enzymatic approach avoids the harsh acidic or basic conditions of traditional Fischer esterification, which can be beneficial for sensitive substrates.

Furthermore, biocatalysis is highly effective for the selective modification of the catechol hydroxyl groups. As mentioned in the acylation section, lipases can selectively acylate one of the two hydroxyl groups, a transformation that is difficult to control using conventional chemical methods. nih.gov

Biocatalytic routes can also be envisioned for the synthesis of the core 3-bromo-4,5-dihydroxybenzoic acid structure itself. For example, dioxygenase enzymes have been explored for their ability to synthesize substituted catechols. researchgate.net It is conceivable that a multi-step chemoenzymatic process could be designed, starting from a simpler aromatic precursor. This might involve an enzymatic hydroxylation or carboxylation step to build the dihydroxybenzoic acid backbone, combined with a chemical bromination step. mdpi.com Such integrated bio- and chemo-catalytic processes represent a frontier in sustainable chemical manufacturing. researchgate.net

Chemical Reactivity and Transformation Studies of Methyl 3 Bromo 4,5 Dihydroxybenzoate

Reactivity of the Aromatic Hydroxyl Groups

The two adjacent hydroxyl groups on the aromatic ring constitute a catechol moiety, which is the primary site for several key reactions. These phenolic hydroxyl groups are weakly acidic and can be deprotonated by a suitable base to form a phenoxide, which enhances their nucleophilicity. The principal reactions involving these groups are etherification and acylation.

Etherification (O-Alkylation): The hydroxyl groups can react with alkyl halides or other alkylating agents in the presence of a base (e.g., sodium carbonate, potassium carbonate) to form ethers. Selective mono- or di-alkylation can often be controlled by adjusting the stoichiometry of the reagents and the reaction conditions. For instance, reaction with an alkyl halide (R-X) would yield the corresponding mono- or di-ether derivatives.

Acylation (O-Acylation): In the presence of a base, the hydroxyl groups can be acylated by acid chlorides or anhydrides to form esters. This reaction is a common method for protecting the hydroxyl groups during subsequent transformations of other parts of themolecule.

Table 1: Representative Reactions of the Hydroxyl Groups

| Reaction Type | Reagents | Typical Products | Notes |

|---|---|---|---|

| Etherification | Alkyl Halide (e.g., CH₃I), Base (e.g., K₂CO₃) | Methyl 3-bromo-4-methoxy-5-hydroxybenzoate or Methyl 3-bromo-4,5-dimethoxybenzoate | The degree of alkylation depends on the stoichiometry and reaction conditions. |

| Acylation | Acetyl Chloride (CH₃COCl), Base (e.g., Pyridine) | Methyl 4,5-diacetoxy-3-bromobenzoate | Often used as a protection strategy for the hydroxyl groups. |

Reactivity of the Bromo-Substituent

The bromine atom attached to the aromatic ring is a versatile handle for forming new carbon-carbon bonds through various palladium-catalyzed cross-coupling reactions. The reactivity of the C-Br bond is a cornerstone of modern synthetic organic chemistry.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. libretexts.orglibretexts.org This method is highly efficient for creating biaryl structures or introducing alkyl, alkenyl, or alkynyl groups at the bromine-substituted position. The general order of reactivity for halogens in this coupling is I > Br > Cl. libretexts.org

Heck Reaction: The Heck reaction facilitates the coupling of the aryl bromide with an alkene to form a substituted alkene, under the influence of a palladium catalyst and a base. wikipedia.org The reaction typically proceeds with the addition of the aryl group to the less substituted carbon of the alkene double bond. The presence of electron-donating groups, such as the hydroxyls on the ring, can influence the reaction rate and conditions. nih.govresearchgate.net

Table 2: Representative Cross-Coupling Reactions of the Bromo-Substituent

| Reaction Name | Coupling Partner | Typical Catalyst & Base | Product Type |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄ / K₂CO₃ | Biaryl compound |

| Heck Reaction | Alkene (e.g., Styrene) | Pd(OAc)₂ / Et₃N | Substituted alkene |

Reactivity of the Methyl Ester Group

The methyl ester functionality is primarily susceptible to nucleophilic acyl substitution reactions, allowing for its conversion into other carboxylic acid derivatives or its removal entirely.

Hydrolysis (Saponification): The ester can be hydrolyzed to the corresponding carboxylic acid. youtube.com This is most commonly achieved under basic conditions, using an aqueous solution of a strong base like sodium hydroxide (B78521) or potassium hydroxide, in a process known as saponification. organicchemistrytutor.commasterorganicchemistry.comlibretexts.orglibretexts.org The reaction is effectively irreversible as the final step involves the deprotonation of the carboxylic acid by the base to form a stable carboxylate salt. masterorganicchemistry.com Subsequent acidification of the reaction mixture protonates the carboxylate to yield the free carboxylic acid. Acid-catalyzed hydrolysis is also possible but is typically a reversible process. chemguide.co.uk

Reduction: The ester group can be reduced to a primary alcohol. Strong reducing agents are required for this transformation, with Lithium Aluminum Hydride (LiAlH₄) being the most common choice. masterorganicchemistry.com This reaction would convert the methyl ester into a hydroxymethyl group, yielding 3-bromo-4,5-dihydroxybenzyl alcohol. It is important to note that the acidic phenolic protons would also react with the LiAlH₄, necessitating the use of excess reagent.

Amide Formation: The methyl ester can react with ammonia (B1221849) or primary/secondary amines, typically at elevated temperatures, to form the corresponding amide, 3-bromo-4,5-dihydroxybenzamide. This transamidation reaction is another example of nucleophilic acyl substitution.

Table 3: Key Reactions of the Methyl Ester Group

| Reaction Type | Reagents | Product | Notes |

|---|---|---|---|

| Saponification | 1. NaOH(aq), Heat 2. H₃O⁺ | 3-Bromo-4,5-dihydroxybenzoic acid | An irreversible reaction under basic conditions. |

| Reduction | 1. LiAlH₄ 2. H₃O⁺ | (3-Bromo-4,5-dihydroxyphenyl)methanol | Requires a strong reducing agent. |

Oxidative and Reductive Transformations of Methyl 3-bromo-4,5-dihydroxybenzoate

The molecule can undergo transformations involving either the gain or loss of electrons, targeting different functional groups.

Oxidation: The catechol ring is highly susceptible to oxidation. Under oxidative conditions, the two hydroxyl groups can lose two protons and two electrons to form the corresponding o-quinone, Methyl 3-bromo-4,5-dioxocyclohexa-1,6-dienecarboxylate. marquette.edunih.govacs.org This transformation can be achieved using a variety of chemical oxidizing agents or through electrochemical methods. marquette.eduresearchgate.net The resulting o-quinones are highly reactive electrophiles themselves.

Reductive Dehalogenation: The carbon-bromine bond can be cleaved under reductive conditions. A common and effective method is catalytic hydrogenation, using hydrogen gas (H₂) and a palladium on carbon (Pd/C) catalyst. organic-chemistry.org This process selectively removes the bromine atom, replacing it with a hydrogen atom to yield Methyl 4,5-dihydroxybenzoate. This reaction is generally chemoselective, leaving other functional groups like the ester and the aromatic ring intact under mild conditions. organic-chemistry.org

Photochemical Reactions and Stability

The interaction of this compound with light, particularly in the ultraviolet (UV) range, can induce specific chemical reactions.

Advanced Spectroscopic and Computational Characterization of Methyl 3 Bromo 4,5 Dihydroxybenzoate and Its Analogues

High-Resolution Mass Spectrometry (HRFABMS) for Molecular Formula Confirmation

High-Resolution Fast Atom Bombardment Mass Spectrometry (HRFABMS) is a vital technique for the precise determination of the molecular weight and elemental composition of a compound. While specific HRFABMS experimental data for Methyl 3-bromo-4,5-dihydroxybenzoate is not extensively available in the surveyed literature, the principles of the technique allow for a precise theoretical determination.

For this compound, with the molecular formula C₈H₇BrO₄, HRFABMS would be expected to yield the exact mass of its molecular ion. The presence of bromine, with its two stable isotopes ⁷⁹Br (~50.69%) and ⁸¹Br (~49.31%), would result in a characteristic isotopic pattern for the molecular ion peak ([M]⁺) and its corresponding [M+2]⁺ peak, with a roughly 1:1 intensity ratio. This pattern is a definitive indicator of the presence of a single bromine atom in the molecule.

The calculated exact mass for the most abundant isotopic composition would be used to confirm the elemental formula.

Table 1: Theoretical High-Resolution Mass Spectrometry Data for C₈H₇BrO₄

| Ion Formula | Isotope | Calculated Exact Mass |

| [C₈H₇⁷⁹BrO₄]⁺ | ⁷⁹Br | 245.95787 u |

| [C₈H₇⁸¹BrO₄]⁺ | ⁸¹Br | 247.95582 u |

The confirmation of this exact mass to within a few parts per million (ppm) provides unambiguous validation of the compound's molecular formula. Studies on related gallic acid metabolites have successfully utilized HRFABMS for structural elucidation, underscoring the technique's reliability in this class of compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. A combination of one-dimensional and two-dimensional NMR techniques provides detailed information about the carbon-hydrogen framework of a molecule. Although complete experimental NMR data for this compound are scarce in the public domain, the expected spectral features can be predicted based on its structure and data from analogous compounds.

Proton (¹H) NMR: The ¹H NMR spectrum of this compound is expected to be relatively simple. It would feature signals for the aromatic protons, the methyl ester protons, and the hydroxyl protons.

Aromatic Protons: Two protons are attached to the aromatic ring at positions 2 and 6. Due to the substitution pattern, these protons are not equivalent. They would likely appear as two distinct signals, possibly doublets, in the aromatic region of the spectrum (typically δ 6.5-8.0 ppm). The coupling between them (meta-coupling, ⁴JHH) would be small, around 2-3 Hz.

Methyl Protons: The three protons of the methyl ester group (-OCH₃) would give rise to a sharp singlet, typically in the range of δ 3.5-4.0 ppm.

Hydroxyl Protons: The two hydroxyl protons (-OH) at positions 4 and 5 would appear as broad singlets. Their chemical shift is highly variable and depends on concentration, temperature, and solvent, but they are often observed between δ 5.0 and 10.0 ppm.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, eight distinct signals are expected. A reference to the ¹³C NMR spectrum for this compound exists, confirming the presence of these signals, though the full dataset is not publicly accessible spectrabase.com.

Carbonyl Carbon: The ester carbonyl carbon (C=O) is expected to resonate in the downfield region, around δ 165-175 ppm.

Aromatic Carbons: Six signals are expected for the aromatic carbons. The carbons bearing hydroxyl groups (C4, C5) and the bromine atom (C3) would have their chemical shifts significantly influenced by these substituents. The quaternary carbon attached to the ester group (C1) and the two protonated carbons (C2, C6) would also have characteristic shifts.

Methyl Carbon: The methyl ester carbon (-OCH₃) would appear as a signal in the upfield region, typically around δ 50-60 ppm.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| C1 | - | 120-130 |

| C2 | 7.0-7.5 (d) | 110-120 |

| C3 | - | 105-115 |

| C4 | - | 140-150 |

| C5 | - | 145-155 |

| C6 | 7.0-7.5 (d) | 115-125 |

| C=O | - | 165-175 |

| OCH₃ | 3.7-3.9 (s) | 50-60 |

| 4-OH | variable (br s) | - |

| 5-OH | variable (br s) | - |

Note: These are estimated values based on general principles and data from similar compounds.

2D NMR experiments are crucial for assembling the molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, a COSY spectrum would show a cross-peak between the two aromatic protons (H2 and H6), confirming their meta-relationship.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons they are directly attached to (one-bond ¹H-¹³C correlations). sdsu.eduyoutube.com An HMQC or HSQC spectrum would show correlations between:

The H2 proton and the C2 carbon.

The H6 proton and the C6 carbon.

The methyl protons and the OCH₃ carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range (typically 2-3 bonds) ¹H-¹³C correlations, which are essential for connecting molecular fragments. sdsu.eduyoutube.com Key HMBC correlations expected for this compound would include:

The methyl protons (-OCH₃) to the carbonyl carbon (C=O) and C1.

The aromatic proton H2 to C1, C3, C4, and C6.

The aromatic proton H6 to C1, C2, C4, and C5.

These combined 2D NMR data would allow for the unambiguous assignment of all proton and carbon signals and confirm the substitution pattern on the aromatic ring.

Infrared (IR) Spectroscopy for Functional Group Analysis

O-H Stretching: The two hydroxyl groups will give rise to a strong and broad absorption band in the region of 3500-3200 cm⁻¹, characteristic of hydrogen-bonded -OH groups.

C-H Stretching: Aromatic C-H stretching vibrations are expected to appear as weaker bands just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹). The methyl C-H stretching will be observed just below 3000 cm⁻¹ (e.g., 2950-2850 cm⁻¹).

C=O Stretching: The ester carbonyl group will produce a very strong and sharp absorption band in the range of 1725-1700 cm⁻¹. Conjugation with the aromatic ring typically shifts this absorption to a lower wavenumber.

C=C Stretching: Aromatic ring C=C stretching vibrations will cause several medium to weak absorptions in the 1600-1450 cm⁻¹ region.

C-O Stretching: Two C-O stretching bands are expected: one for the ester (C(=O)-O) and another for the aryl ether-like linkage (Ar-O), typically appearing in the 1300-1000 cm⁻¹ range.

C-Br Stretching: The carbon-bromine bond vibration is expected to show a weak to medium absorption in the fingerprint region, typically between 680-500 cm⁻¹.

Table 3: Predicted Infrared Absorption Frequencies for this compound

| Functional Group | Bond Vibration | Predicted Frequency (cm⁻¹) | Intensity |

| Hydroxyl | O-H stretch | 3500-3200 | Strong, Broad |

| Aromatic C-H | C-H stretch | 3100-3000 | Weak-Medium |

| Aliphatic C-H | C-H stretch | 2950-2850 | Weak-Medium |

| Ester Carbonyl | C=O stretch | 1725-1700 | Strong, Sharp |

| Aromatic Ring | C=C stretch | 1600-1450 | Medium-Weak |

| Ester/Phenol | C-O stretch | 1300-1000 | Medium-Strong |

| Bromoalkane | C-Br stretch | 680-500 | Medium-Weak |

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and intermolecular interactions. Currently, there are no published crystal structures for this compound in major crystallographic databases.

However, analysis of related structures, such as that of its isomer Methyl 4-bromo-3-hydroxybenzoate, reveals important structural features. nih.govresearchgate.net In this isomer, the molecule exhibits intermolecular O-H···O hydrogen bonds between the hydroxyl and carbonyl groups, forming infinite helical chains. nih.govresearchgate.net It is highly probable that this compound would also exhibit extensive hydrogen bonding in the solid state, involving its two hydroxyl groups and the carbonyl oxygen, leading to complex supramolecular architectures.

Furthermore, the presence of a bromine atom introduces the possibility of halogen bonding (C-Br···O or C-Br···π interactions), which can play a significant role in crystal packing. uni-muenchen.deresearchgate.net The use of brominated fragments is a recognized strategy in crystallographic screening due to the anomalous scattering of bromine, which aids in structure determination. nih.govlifechemicals.com A successful crystallographic study of this compound would precisely define the molecular geometry and provide insights into the non-covalent forces that govern its solid-state assembly.

Theoretical and Computational Chemistry Approaches

In the absence of complete experimental data, theoretical and computational methods serve as powerful predictive tools. Density Functional Theory (DFT) is a widely used computational approach to model the properties of molecules. Studies on substituted catechols and benzoic acids have demonstrated the accuracy of DFT calculations in predicting molecular geometries, vibrational frequencies (for IR spectra), NMR chemical shifts, and electronic properties. frontiersin.orgresearchgate.net

For this compound, DFT calculations, typically using a basis set like 6-311+G(d,p), could be employed to:

Optimize Molecular Geometry: Determine the most stable conformation and calculate precise bond lengths and angles.

Predict Vibrational Spectra: Calculate the IR frequencies and intensities, which can be compared with experimental data for validation. This allows for a detailed assignment of vibrational modes.

Predict NMR Spectra: Calculate ¹H and ¹³C chemical shifts, which can aid in the assignment of experimental spectra.

Analyze Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. The distribution of these orbitals reveals the electron-rich and electron-poor regions of the molecule, providing insight into its reactivity.

Generate Molecular Electrostatic Potential (MEP) Maps: These maps visualize the charge distribution on the molecule's surface, identifying sites susceptible to electrophilic and nucleophilic attack.

These computational approaches provide a deep, quantitative understanding of the molecule's intrinsic properties, complementing and guiding experimental investigations.

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

DFT calculations typically begin with geometry optimization to find the most stable three-dimensional arrangement of atoms. From the optimized structure, various electronic properties can be calculated. A key aspect of this analysis is the examination of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides information about the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

For a molecule like this compound, the HOMO is expected to be localized on the electron-rich dihydroxybenzene ring, while the LUMO may be distributed over the carboxylate group and the aromatic ring. The presence of the bromine atom and hydroxyl groups will influence the energies of these orbitals. For instance, in a study of 2,4-dihydroxybenzoic acid and its brominated derivatives, substitution with bromine was found to affect the UV-Vis absorption properties, which are related to electronic transitions between orbitals. chemrxiv.org

Another valuable output from DFT calculations is the Molecular Electrostatic Potential (MEP) map. The MEP map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the oxygen atoms of the hydroxyl and ester groups would be expected to be regions of negative potential (electron-rich), while the hydrogen atoms of the hydroxyl groups would be areas of positive potential (electron-poor). This information is crucial for understanding and predicting intermolecular interactions.

Table 1: Representative DFT-Calculated Properties for an Analogous Dihydroxybenzoic Acid Derivative

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 3.2 D |

Note: The data in this table is representative and based on calculations for analogous compounds. Actual values for this compound may vary.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic interactions within a molecule. uni-muenchen.de It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and antibonding orbitals. This analysis is particularly useful for understanding hyperconjugative interactions, which involve the delocalization of electron density from a filled (donor) orbital to an adjacent empty (acceptor) orbital. These interactions contribute significantly to molecular stability.

For this compound, NBO analysis would reveal several key features. The analysis would quantify the nature of the covalent bonds, such as the C-Br, C-O, and O-H bonds, in terms of their hybridization and polarization. For instance, the C-Br bond would exhibit significant polarization towards the highly electronegative bromine atom.

Furthermore, NBO analysis can elucidate intermolecular interactions, particularly hydrogen bonding. For this compound, the hydroxyl groups can act as hydrogen bond donors, while the oxygen atoms of the hydroxyl and ester groups can act as acceptors. NBO analysis can quantify the strength of these hydrogen bonds by examining the interaction between the lone pair of the acceptor atom and the antibonding orbital of the donor O-H bond.

Table 2: Representative NBO Analysis Data for Hyperconjugative Interactions in an Analogous Phenolic Compound

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP (O) | σ* (C-C) | 2.5 |

| LP (O) | π* (C=C) | 1.8 |

| σ (C-H) | σ* (C-C) | 0.5 |

Note: The data in this table is representative and based on general principles and findings for analogous compounds. LP denotes a lone pair, and σ* and π* denote antibonding orbitals. Actual values for this compound may vary.

Hirshfeld Surface Analysis for Crystal Packing and Non-Covalent Interactions

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in the crystalline state. researchgate.netsemanticscholar.org It provides a three-dimensional surface around a molecule that is defined by the electron distribution of the molecule and its neighbors in the crystal. By mapping various properties onto this surface, such as the normalized contact distance (dnorm), one can identify and analyze the different types of non-covalent interactions that govern the crystal packing.

For a compound like this compound, Hirshfeld surface analysis would provide a detailed understanding of how the molecules arrange themselves in a solid. The dnorm map would reveal close contacts, which appear as red spots on the surface, indicating interactions that are shorter than the van der Waals radii of the interacting atoms. These spots would likely correspond to strong hydrogen bonds involving the hydroxyl groups as donors and the oxygen atoms of the hydroxyl and ester groups as acceptors.

A key output of Hirshfeld surface analysis is the 2D fingerprint plot, which provides a quantitative summary of the different types of intermolecular contacts. This plot shows the percentage contribution of each type of interaction to the total Hirshfeld surface area. For this compound, it is expected that O···H/H···O contacts (representing hydrogen bonds) would be a major contributor, along with H···H, C···H/H···C, and Br···H/H···Br contacts.

Table 3: Representative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Brominated Aromatic Ester

| Contact Type | Contribution (%) |

| H···H | 45.0 |

| O···H/H···O | 25.5 |

| C···H/H···C | 12.0 |

| Br···H/H···Br | 8.5 |

| C···C | 5.0 |

| Br···O/O···Br | 2.0 |

| Other | 2.0 |

Note: The data in this table is representative and based on findings for analogous brominated aromatic compounds. researchgate.netekb.egacs.org Actual values for this compound will depend on its specific crystal structure.

Fukui Functions for Predicting Reactive Sites

Fukui functions are chemical reactivity descriptors derived from density functional theory that help in identifying the most reactive sites within a molecule. wikipedia.orgnih.gov They describe how the electron density at a particular point in a molecule changes when an electron is added or removed. This information is crucial for predicting the sites of electrophilic, nucleophilic, and radical attack.

There are three main types of Fukui functions:

f+(r) : This function corresponds to the addition of an electron and indicates the sites most susceptible to nucleophilic attack . The regions with the highest f+(r) values are the most likely to accept an electron.

f-(r) : This function corresponds to the removal of an electron and points to the sites most susceptible to electrophilic attack . The areas with the largest f-(r) values are the most probable locations for electron donation.

f0(r) : This function is the average of f+(r) and f-(r) and is used to predict the sites most susceptible to radical attack . preprints.org

For this compound, the calculation of Fukui functions would provide a detailed map of its chemical reactivity. It is anticipated that the oxygen atoms of the hydroxyl and ester groups, being electron-rich, would be potential sites for electrophilic attack. Conversely, the carbon atoms of the aromatic ring, particularly those influenced by the electron-withdrawing bromine and ester groups, could be susceptible to nucleophilic attack. The analysis of f0(r) would highlight the atoms most likely to react with free radicals, which is particularly relevant for understanding potential antioxidant activity, a common feature of phenolic compounds.

To simplify the analysis, the Fukui functions can be condensed to atomic values, providing a numerical ranking of the reactivity of each atom in the molecule.

Table 4: Representative Condensed Fukui Function Values for Predicting Reactive Sites in an Analogous Phenolic Acid

| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) | f0 (Radical Attack) |

| C1 | 0.08 | 0.05 | 0.065 |

| C2 | 0.03 | 0.09 | 0.060 |

| C3 | 0.07 | 0.04 | 0.055 |

| O1 | 0.02 | 0.15 | 0.085 |

| O2 | 0.03 | 0.14 | 0.085 |

Note: The data in this table is hypothetical and for illustrative purposes to show how Fukui functions are presented. The numbering of atoms is arbitrary. Higher values indicate a greater propensity for the specified type of attack.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (a ligand) when it binds to a specific target, typically a protein or a nucleic acid. bris.ac.uknih.gov This method is widely used in drug discovery to understand the interactions between a potential drug molecule and its biological target. The simulation calculates the binding affinity, often expressed as a binding energy or a docking score, which provides an estimate of the strength of the interaction.

For a compound like this compound, molecular docking simulations could be employed to explore its potential biological activities by testing its binding to various protein targets. Given its structural similarity to other phenolic compounds, it could be docked into the active sites of enzymes involved in processes like inflammation, oxidative stress, or microbial growth.

A closely related analogue, gallic acid (3,4,5-trihydroxybenzoic acid), has been the subject of numerous molecular docking studies. For example, gallic acid has been shown to interact with matrix metalloproteinase-1 (MMP-1), an enzyme involved in skin aging, by forming hydrogen bonds with key amino acid residues in its active site. kemdikbud.go.id Similarly, derivatives of gallic acid have been docked against proteins associated with breast cancer, such as JUN, AKT1, CASP3, and CASP7, to evaluate their potential as anticancer agents. nih.govsemanticscholar.org

In a hypothetical docking study of this compound, the hydroxyl groups and the ester group would be expected to form hydrogen bonds with polar amino acid residues in the target's binding pocket. The aromatic ring could participate in hydrophobic interactions or π-π stacking with aromatic amino acid residues. The bromine atom could also be involved in halogen bonding, further stabilizing the ligand-protein complex. The results of such simulations would provide valuable insights into the potential therapeutic applications of this compound.

Table 5: Representative Molecular Docking Results for Gallic Acid and its Derivatives Against Various Protein Targets

| Compound | Protein Target | Binding Energy (kcal/mol) |

| Gallic acid | MMP-1 | -6.0 |

| Gallic acid | nNOS | -1.87 |

| N-octyl gallamide | JUN | -7.5 |

| N-ters-butyl gallamide | AKT1 | -8.2 |

| N-isoamil gallamide | CASP3 | -7.9 |

Note: The data in this table is compiled from studies on gallic acid and its derivatives. kemdikbud.go.idnih.govsemanticscholar.orgresearchgate.net The binding energies are indicative of the strength of the interaction, with more negative values suggesting a stronger binding.

Investigation of Biological Activities and Underlying Molecular Mechanisms Non Clinical Models

Anti-inflammatory Properties of Methyl 3-bromo-4,5-dihydroxybenzoate

Derived from marine organisms such as red algae and sponges, this compound (MBD) has been identified as a bromophenol compound with notable anti-inflammatory activity. mdpi.com Zebrafish have been widely employed as a powerful animal model in immunology to assess these properties due to their genetic similarity to humans and the transparency of their embryos, which allows for real-time observation of inflammatory processes. mdpi.comresearchgate.net

The anti-inflammatory capacity of MBD has been evaluated across various zebrafish models, each designed to simulate different types of inflammatory triggers. mdpi.comresearchgate.net These models include chemical-induced inflammation, mechanical injury, and systemic inflammation, providing a comprehensive overview of the compound's effects. mdpi.com

This compound has demonstrated a significant ability to inhibit inflammatory responses in zebrafish induced by multiple stimuli. mdpi.comnih.gov In models of acute inflammation induced by copper sulfate (B86663) (CuSO₄), which damages nerve cells, MBD treatment resulted in a reduction of inflammation. mdpi.comresearchgate.net Similarly, in a model of mechanical injury created by tail amputation, MBD-treated groups showed fewer immune cells located in the damaged area. researchgate.net The compound also effectively inhibited systemic inflammation induced by lipopolysaccharide (LPS). mdpi.comnih.gov The anti-inflammatory activity in these models was observed by monitoring the migration and aggregation of immune cells to the site of inflammation. mdpi.comresearchgate.net

Table 1: Effect of MBD on Immune Cell Migration in Acute Inflammation Zebrafish Models

| Inflammation Model | Inducing Agent | Observed Effect of MBD | Reference |

|---|---|---|---|

| Acute Chemical-Induced Inflammation | CuSO₄ | Inhibited inflammatory response and immune cell migration. | mdpi.comresearchgate.net |

| Mechanic Damage Inflammation | Tail Amputation | Reduced the number of immune cells migrating to the damaged area. | mdpi.comresearchgate.net |

| Systemic Inflammation | LPS | Inhibited the systemic inflammatory response. | mdpi.comresearchgate.net |

The efficacy of MBD was further investigated in a zebrafish model of inflammatory bowel disease (IBD) induced by trinitro-benzene-sulfonic acid (TNBS). mdpi.comnih.gov TNBS is known to establish IBD characteristics by disrupting the gut mucosal barrier and activating inflammatory pathways. researchgate.net In this model, MBD was shown to significantly alleviate IBD symptoms. mdpi.com Treatment with the compound effectively attenuated the inflammatory condition, demonstrating its potential as a therapeutic agent for IBD. mdpi.comresearchgate.net

A key feature of IBD is the failure of the gut barrier and the subsequent migration of immune cells. mdpi.com In the TNBS-induced zebrafish IBD model, MBD notably inhibited the migration of immune cells, such as neutrophils and macrophages, to the intestine. mdpi.comresearchgate.net Furthermore, the compound enhanced the integrity of the gut mucosal barrier. mdpi.comnih.gov The failure of this barrier, characterized by a reduction in goblet cells and tight junction proteins, leads to intestinal leakage, a primary characteristic of IBD. mdpi.com MBD's ability to protect the structural integrity of the gut barrier against damage is a crucial aspect of its therapeutic effect. mdpi.com

Beyond its effects on inflammation and barrier integrity, MBD was found to improve intestinal function. mdpi.com Specifically, it enhanced intestinal peristalsis in the zebrafish IBD model. mdpi.comnih.gov The protective effect on intestinal peristalsis and efflux activity was demonstrated in studies where MBD treatment improved the frequency of intestinal muscle contractions compared to the untreated IBD model group. mdpi.comresearchgate.net

Table 2: Effects of MBD on Zebrafish IBD Model Phenotypes

| Phenotype | Observed Effect of MBD | Reference |

|---|---|---|

| Intestinal Immune Cell Migration | Significantly inhibited the migration of immune cells to the intestine. | mdpi.comresearchgate.net |

| Gut Mucosal Barrier | Enhanced structural integrity and protected against TNBS-induced damage. | mdpi.com |

| Intestinal Peristalsis | Improved peristalsis frequency and intestinal function. | mdpi.comresearchgate.net |

The anti-inflammatory effects of this compound are underpinned by its ability to modulate key signaling pathways that regulate inflammation. mdpi.com Research combining network pharmacology, transcriptomics, and molecular docking has elucidated that MBD primarily acts on the Toll-like receptor (TLR) and nuclear factor-kappa B (NF-κB) pathways. mdpi.comnih.gov

MBD was found to inhibit the mRNA expression of numerous pro-inflammatory genes. mdpi.comsciprofiles.com This includes key cytokines and mediators such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 (IL-1), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6). mdpi.comnih.gov The compound also downregulates critical components of the signaling cascades, including NF-κB itself, Myeloid differentiation primary response 88 (MyD88), TNF receptor-associated factor 6 (TRAF6), and various Toll-like receptors (TLR3, TLR4). mdpi.com Additionally, it inhibits the expression of STAT3, NLRP3, and NOD2. mdpi.comnih.gov

Conversely, MBD promotes the expression of anti-inflammatory and protective molecules. mdpi.com It was shown to increase the mRNA levels of Interleukin-4 (IL-4) and the NF-κB inhibitor, IκBα. mdpi.comnih.gov By inhibiting the expression of pro-inflammatory mediators while promoting anti-inflammatory ones, MBD effectively dampens the inflammatory response. mdpi.com

Table 3: Modulation of Inflammatory Pathway Components by MBD

| Effect | Target Gene/Protein | Pathway | Reference |

|---|---|---|---|

| Inhibition of mRNA Expression | TNF-α, IL-1, IL-1β, IL-6, IFNγ | Pro-inflammatory Cytokines | mdpi.comnih.gov |

| NF-κB, IKKβ | NF-κB Signaling | mdpi.comnih.gov | |

| TLR3, TLR4 | Toll-like Receptors | mdpi.comnih.gov | |

| MyD88, TRAF1, TRAF6 | TLR Signaling Adaptors | mdpi.comnih.gov | |

| AP1, STAT3 | Transcription Factors | mdpi.comnih.gov | |

| NLRP3, NOD2 | Inflammasome/Pattern Recognition | mdpi.comnih.gov | |

| Promotion of mRNA Expression | IκBα | NF-κB Inhibitor | mdpi.comnih.gov |

| IL-4, Bcl-2 | Anti-inflammatory/Anti-apoptotic | mdpi.comnih.gov |

Molecular Mechanisms of Anti-inflammatory Action

Regulation of TLR/NF-κB Signaling Pathways

MBD has demonstrated the ability to regulate Toll-like receptor (TLR) and Nuclear Factor-kappa B (NF-κB) signaling pathways, which are central to the inflammatory response. mdpi.comnih.gov Studies in a zebrafish model of IBD induced by trinitro-benzene-sulfonic acid (TNBS) showed that MBD could alleviate inflammation by modulating these pathways. mdpi.com The mechanism involves the inhibition of key components in the TLR signaling cascade, including TLR3, TLR4, MyD88, TRAF1, and TRAF6. mdpi.com This regulation is crucial as the NF-κB and TLR pathways are implicated in the damage caused by IBD. mdpi.com

A key aspect of MBD's anti-inflammatory activity is its capacity to suppress the expression of a wide array of pro-inflammatory genes. nih.govresearchgate.net In zebrafish models with induced inflammation, treatment with MBD led to a notable downregulation of the mRNA expression of numerous genes pivotal to the inflammatory cascade. mdpi.comnih.govresearchgate.net This includes key cytokines, transcription factors, and signaling molecules. nih.gov The inhibition of these genes suggests a comprehensive dampening of the inflammatory response at the transcriptional level. mdpi.com

The table below summarizes the pro-inflammatory genes whose mRNA expression is inhibited by this compound.

| Gene Category | Inhibited Genes |

| Cytokines | TNF-α, IL-1, IL-1β, IL-6, IFNγ |

| Transcription Factors | NF-κB, AP-1, STAT3 |

| Signaling Molecules | IKKβ, MyD88, TRAF1, TRAF6 |

| Inflammasome/Pattern Recognition | NLRP3, NOD2, TLR3, TLR4 |

Data sourced from studies on zebrafish models of inflammation. mdpi.comnih.govresearchgate.net

Complementing its inhibitory effects on pro-inflammatory mediators, MBD also actively promotes the expression of anti-inflammatory and protective genes. nih.govresearchgate.net Research has shown that MBD treatment enhances the mRNA levels of genes that are crucial for resolving inflammation and maintaining cellular health. mdpi.comnih.gov This dual action of suppressing inflammatory signals while boosting anti-inflammatory ones underscores its potential as a regulatory agent in inflammatory conditions. nih.govresearchgate.net

The table below details the anti-inflammatory and protective genes whose mRNA expression is promoted by this compound.

| Gene Category | Promoted Genes |

| Anti-inflammatory Cytokine | IL-4 |

| NF-κB Inhibitor | IκBα |

| Anti-apoptotic Protein | Bcl-2 |

Data sourced from studies on zebrafish models of inflammation. mdpi.comnih.govresearchgate.net

Attenuation of Reactive Oxygen Species (ROS) Elevation

In addition to its effects on inflammatory gene expression, this compound has been shown to counteract oxidative stress. mdpi.comresearchgate.net In a zebrafish model where IBD was induced by TNBS, MBD treatment was found to inhibit the associated elevation of reactive oxygen species (ROS). mdpi.comresearchgate.net This antioxidant activity is significant, as excessive ROS production is a known contributor to cellular damage and inflammation in the gut. mdpi.com A related compound, 3-bromo-4,5-dihydroxybenzaldehyde (B99904), has also been noted for its ability to reduce intracellular ROS levels in human keratinocytes exposed to environmental stressors. nih.gov

Transcriptomic Analysis of Gene Expression Modulation

To elucidate the broad molecular mechanisms behind MBD's effects, transcriptomic sequencing has been employed. mdpi.comnih.govresearchgate.net This powerful analytical tool allows for a comprehensive survey of the changes in gene expression following MBD treatment. nih.govresearchgate.net The use of transcriptomics was instrumental in identifying the widespread regulation of genes involved in the TLR/NF-κB pathways, confirming the inhibitory action on pro-inflammatory genes and the promotion of anti-inflammatory ones. mdpi.com This approach provides a global view of the genetic and molecular reprogramming induced by the compound in the context of inflammation. mdpi.comnih.govresearchgate.net

Network Pharmacology and Bioinformatics Approaches to Pathway Identification

Network pharmacology and molecular docking represent modern computational strategies used to understand the complex interactions between a compound and biological systems. nih.govnih.gov These approaches were utilized to investigate the potential mechanisms of this compound. mdpi.comnih.govresearchgate.net By constructing and analyzing networks of drug-target-pathway interactions, researchers could predict and confirm that MBD's therapeutic effects in IBD models are mediated through the regulation of the NF-κB and TLR pathways. mdpi.com This in silico analysis, combined with experimental validation, provides a deeper understanding of the compound's multi-target pharmacological action. mdpi.comnih.gov

Anticancer and Cytotoxic Activities in Cell Lines

Selective Cytotoxicity against Specific Human Cancer Cell Lines (in vitro data only)

The cytotoxic potential of this compound and its chemical relatives, bromophenols, has been a subject of scientific inquiry. These compounds, often derived from marine algae, are evaluated for their ability to inhibit the proliferation of various human cancer cell lines. mdpi.commdpi.com The following subsections detail the findings, or lack thereof, regarding specific cell lines.

Currently, there is no available in vitro data from the searched scientific literature specifically detailing the cytotoxic effects of this compound on the KB human oral carcinoma cell line.

While broad studies on bromophenol derivatives isolated from marine brown algae have shown cytotoxicity against the Bel-7402 human hepatoma cell line, specific data quantifying the effect of this compound is not available in the reviewed sources. mdpi.com Research on various bromophenol hybrids has included testing against a panel of cancer cells that includes Bel-7402, but specific results for this compound were not provided. researchgate.net

Derivatives of bromophenol have been noted for their cytotoxic activity against the A549 human lung adenocarcinoma cell line. mdpi.comresearchgate.net For instance, certain brominated acetophenone (B1666503) derivatives have demonstrated remarkable cytotoxicity against A549 cells, with one compound showing an IC₅₀ value of 11.80 ± 0.89 µg/mL. farmaciajournal.com Similarly, studies on bromophenol hybrids have confirmed activity against A549 cells. researchgate.net However, specific in vitro cytotoxicity data, such as an IC₅₀ value, for this compound against the A549 cell line has not been reported in the available literature.

Mechanisms of Action (e.g., induction of apoptosis, cell cycle arrest in in vitro models)

The mechanisms through which brominated phenolic compounds may exert anticancer effects often involve the induction of programmed cell death (apoptosis) and interference with the cell division cycle. Studies on analogues of this compound provide insight into these potential pathways. For example, the related compound ethyl-3,4-dihydroxybenzoate can trigger S-phase accumulation and caspase-dependent apoptosis in cancer cells.